CGRP (rat) - 83651-90-5

CGRP (rat)

Catalog Number: EVT-242092
CAS Number: 83651-90-5
Molecular Formula: C162H262N50O52S2
Molecular Weight: 3806.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that exists in two isoforms: α-CGRP and β-CGRP [, ]. CGRP is widely distributed throughout the body, including the central and peripheral nervous systems, and plays a crucial role in various physiological functions [, , , , ].

In research, rat CGRP is frequently employed to investigate its diverse biological activities, particularly its role in cardiovascular regulation, sensory nerve function, and gastrointestinal regulation [, , , ].

Human β-Calcitonin Gene-Related Peptide (human β-CGRP)

Relevance: Structurally similar to CGRP (rat), human β-CGRP also demonstrates comparable vasodilatory effects in various tissues, including the human cerebral arteries and the rat isolated perfused kidney. Notably, human β-CGRP displays differential sensitivity to certain CGRP receptor antagonists compared to CGRP (rat) and human α-CGRP.

[Tyr0]-Calcitonin Gene-Related Peptide 28-37 (rat) ([Tyr0]-CGRP 28-37 (rat))

Relevance: This fragment effectively antagonizes the inhibitory effects of various CGRP analogs, including CGRP (rat), on the opossum IAS, suggesting a shared binding site on the CGRP receptor. The antagonistic activity of this fragment highlights the importance of the C-terminal region in CGRP receptor binding and functional activity.

Calcitonin Gene-Related Peptide 8-37 (human) (CGRP 8-37 (human))

Relevance: CGRP 8-37 (human) displays selective antagonism towards CGRP receptors. It effectively blocks the vasodilatory effects of human α-CGRP in human cerebral arteries and inhibits human α-CGRP induced vasodilation in the rat perfused kidney, while showing no effect on human β-CGRP responses. This selectivity underscores the existence of different CGRP receptor subtypes with varying sensitivities to CGRP analogs and antagonists.

Source and Classification

CGRP is derived from the calcitonin gene through alternative RNA processing. It exists in two isoforms: α-CGRP and β-CGRP, with α-CGRP being the more prevalent form in the central nervous system and peripheral tissues. In rats, CGRP is primarily expressed in sensory neurons of the dorsal root ganglia, which are responsible for transmitting pain signals to the brain.

Synthesis Analysis

Methods of Synthesis

CGRP can be synthesized using recombinant DNA technology. The gene encoding rat CGRP can be cloned into expression vectors and transfected into host cells such as HEK293 or CHO cells. Following transfection, CGRP can be produced and purified using affinity chromatography techniques.

Technical Details

  • Cloning: The rat CGRP gene is amplified using polymerase chain reaction (PCR) and cloned into a suitable vector.
  • Transfection: The plasmid containing the CGRP gene is introduced into host cells using lipofection or electroporation.
  • Purification: After expression, CGRP can be purified from cell lysates using nickel affinity chromatography or reverse-phase high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Data on Molecular Structure

The molecular weight of rat α-CGRP is approximately 4,000 Da. Its three-dimensional structure has been elucidated through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing a compact conformation essential for its biological activity.

Chemical Reactions Analysis

Reactions Involving CGRP

CGRP participates in various biochemical reactions within the body:

  1. Vasodilation: Interaction with specific receptors on vascular smooth muscle cells leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in relaxation of smooth muscle.
  2. Neurogenic Inflammation: CGRP release from sensory neurons can stimulate mast cells to release histamine and other inflammatory mediators.

Technical Details of Reactions

  • Receptor Binding: CGRP binds to the calcitonin receptor-like receptor (CLR) in conjunction with receptor activity-modifying proteins (RAMPs), leading to downstream signaling cascades that mediate its effects.
  • Signal Transduction: The binding activates adenylate cyclase, increasing cAMP levels and activating protein kinase A (PKA), which mediates various cellular responses.
Mechanism of Action

Process of Action

CGRP exerts its biological effects primarily through its receptors located on target cells throughout the body. Upon binding to these receptors:

  1. Vasodilation: It promotes vasodilation by relaxing vascular smooth muscle.
  2. Pain Modulation: It enhances pain transmission by sensitizing nociceptive pathways in the spinal cord and peripheral tissues.

Data Supporting Mechanism

Studies have shown that administration of anti-CGRP antibodies can effectively reduce migraine symptoms by blocking CGRP's action in the trigeminovascular system . Additionally, estradiol has been found to upregulate CGRP expression in dorsal root ganglia neurons, suggesting hormonal regulation of its activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CGRP is typically a white powder when lyophilized.
  • Solubility: It is soluble in water and most polar solvents but insoluble in non-polar solvents.

Chemical Properties

  • Stability: CGRP is sensitive to heat and acidic conditions; it should be stored at -20°C to maintain stability.
  • pH Sensitivity: Optimal activity occurs at physiological pH (7.4).
Applications

Scientific Uses

CGRP has significant implications in both basic research and clinical applications:

  1. Pain Management: Due to its role in pain pathways, CGRP is a target for developing new analgesics and treatments for migraines.
  2. Cardiovascular Research: Understanding CGRP's vasodilatory effects can aid in developing therapies for cardiovascular diseases.
  3. Neurobiology Studies: Investigating CGRP's function can provide insights into neurogenic inflammation and neuropathic pain mechanisms.
Molecular Biology of Rat CGRP

Gene Structure and Alternative Splicing of CALC I/II in Rats

The rat CALC I gene (officially Calca) spans ~6.2 kb on chromosome 7 and consists of six exons. Alternative tissue-specific splicing determines whether calcitonin or αCGRP is produced. In thyroid C-cells, exon 4 is included, generating calcitonin mRNA, which encodes the calcium-regulating hormone. Conversely, in neuronal tissues (e.g., trigeminal ganglia), exons 5 and 6 are selected, yielding αCGRP mRNA [1] [4]. This splicing switch is governed by:

  • RNA secondary structures: Stable stem-loop formations near the 3' splice site of exon 4 sterically hinder spliceosome access in neurons, favoring exon 5/6 inclusion [7].
  • Cis-regulatory elements: An enhancer region ~1 kb upstream of the transcription start site (TSS) binds neuron-specific transcription factors (e.g., USF1/2), promoting αCGRP expression [3] [7].

The related CALC II gene (Calcb) encodes βCGRP and lacks the alternative splicing mechanism seen in CALC I. Both genes arose via gene duplication but exhibit distinct expression patterns: Calca dominates in sensory neurons, while Calcb is enriched in the enteric nervous system [1] [5].

Table 1: Transcripts Derived from Rat CALC Genes

GeneTranscriptExon CompositionPrimary ProductMain Tissue Distribution
CalcaCalcitonin mRNAExons 1–4Pre-pro-calcitoninThyroid C-cells
CalcaαCGRP mRNAExons 1–3, 5–6Pre-pro-αCGRPTrigeminal ganglia, CNS
CalcbβCGRP mRNAAll exonsPre-pro-βCGRPEnteric neurons, gut

αCGRP and βCGRP Isoforms: Comparative Sequence Analysis

Rat αCGRP and βCGRP are 37-amino-acid neuropeptides sharing 97% sequence identity. Critical differences include:

  • Position 35: αCGRP contains Val³⁵, whereas βCGRP has Ile³⁵ due to a single nucleotide polymorphism in Calcb [9].
  • Domain-specific conservation: The N-terminal disulfide bridge (Cys²–Cys⁷; Domain 1) and receptor-binding domains (Domains 2–4) are identical, suggesting functional redundancy in vasodilation [1]. However, βCGRP lacks the axonal sorting signal present in αCGRP, restricting it to neuronal cell bodies [2] [5].

Functional studies reveal:

  • Receptor affinity: Both isoforms bind the CGRP receptor (CLR + RAMP1) with similar potency (EC₅₀ ~1–3 nM) [1] [6].
  • Cellular localization: In rat trigeminal ganglia, αCGRP is sorted into secretory vesicles and axon terminals, while βCGRP accumulates in the soma due to divergent intracellular trafficking signals [2] [5].

Table 2: Sequence and Functional Comparison of Rat CGRP Isoforms

CharacteristicαCGRPβCGRPFunctional Implication
Full SequenceSCDTATCVTHRLAGLLSRSGGVVKDNFVPTNVGSKAFACDTATCVTHRLAGLLSRSGGVVKDNFVPTNVGSEAF
Residue 35Val (V)Ile (I)Minor impact on receptor activation
Axonal SortingEfficientAbsentαCGRP released from nerve terminals; βCGRP retained in soma
Expression DominanceSensory neurons (TG, DRG)Enteric neuronsTissue-specific roles in pain vs. gut motility

Post-Translational Modifications and Prohormone Processing

Pre-pro-αCGRP (121 amino acids) and pre-pro-βCGRP (124 amino acids) undergo coordinated processing:

  • Signal peptide cleavage: The N-terminal 25-residue signal peptide is removed in the endoplasmic reticulum.
  • Prohormone convertase action: In the trans-Golgi network, PC1/3 and PC2 cleave at dibasic residues (Lys-Arg, Arg-Arg) flanking the mature peptide [2] [7].
  • Carboxypeptidase E (CPE): Trims C-terminal basic residues exposed by PC cleavage.
  • Amidation: Peptidylglycine α-amidating monooxygenase (PAM) converts Gly³⁷ into a C-terminal amide group (-NH₂), essential for receptor activation and peptide stability [7].

Key isoform-specific differences:

  • αCGRP prohormone aggregates more efficiently with calcium ions in secretory vesicles, facilitating sorting into dense-core vesicles destined for axons [2].
  • βCGRP lacks calcium-binding motifs, leading to constitutive secretion from the soma rather than regulated axonal release [5].

Table 3: Key Enzymes in Rat CGRP Biosynthesis

EnzymeFunctionSpecificity for CGRP Isoforms
Prohormone Convertase 1/3 (PC1/3)Cleaves at C-terminal flanking site (KR↓)Processes both α/βCGRP
Prohormone Convertase 2 (PC2)Cleaves at N-terminal flanking site (RR↓)Preferential for αCGRP in neurons
Carboxypeptidase E (CPE)Removes C-terminal Lys/Arg residuesEssential for both isoforms
Peptidylglycine α-Amidating Monooxygenase (PAM)Catalyzes C-terminal amidationCritical for receptor binding of both isoforms

Epigenetic Regulation of CGRP Expression

CGRP expression in neuronal vs. non-neuronal cells is controlled by epigenetic mechanisms:

  • DNA methylation: A CpG island flanking the Calca enhancer is hypermethylated in glia, silencing transcription. Demethylation with 5-aza-2'-deoxycytidine induces ectopic calcitonin expression (30-fold) and mild CGRP upregulation (3-fold) in trigeminal glia [3] [7].
  • Histone modifications: In neurons, the Calca enhancer displays H3K27ac and H3K4me3 marks (associated with active enhancers). Glial cells show H3K27me3 (repressive mark). Inhibiting histone deacetylases (HDACs) with trichostatin A synergizes with demethylating agents, boosting CGRP expression 80-fold in glia [3].
  • Non-coding RNAs: Although less studied in rats, human CALCA is regulated by miR-503-5p, which targets its 3'UTR. Elevated CGRP in migraineurs correlates with reduced miR-503-5p [7].

Inflammatory stimuli (e.g., NGF, TNF-α) alter the epigenetic landscape:

  • NGF upregulates USF1/2 in sensory neurons, recruiting histone acetyltransferases (HATs) to the Calca enhancer [3].
  • Oxidative stress during migraine attacks promotes DNMT3a recruitment to glial Calca, reinforcing repression [7].

Table 4: Epigenetic Modifiers of Rat CGRP Expression

Epigenetic MechanismRegulatory Effect on CalcaExperimental ModulatorFunctional Outcome
CpG island methylationRepression in glia5-aza-2'-deoxycytidine (demethylating agent)Induces calcitonin expression in glia
H3K27 deacetylationRepressionTrichostatin A (HDAC inhibitor)Synergizes with demethylators to activate Calca
H3K4 trimethylationActivation in neuronsMaintains open chromatin at enhancer
Enhancer-bound USF factorsNeuron-specific activationNGF (via TrkA signaling)Upregulates αCGRP synthesis during inflammation

Properties

CAS Number

83651-90-5

Product Name

CGRP (rat)

IUPAC Name

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C162H262N50O52S2

Molecular Weight

3806.25

InChI

InChI=1S/C162H262N50O52S2/c1-71(2)49-95(184-114(225)62-177-129(233)79(17)181-138(242)96(50-72(3)4)191-136(240)91(40-32-46-174-161(169)170)186-141(245)99(54-88-59-173-70-180-88)197-158(262)127(85(23)220)211-155(259)122(77(13)14)205-150(254)108-69-266-265-68-107(201-132(236)89(164)64-213)149(253)195-101(56-111(166)222)146(250)209-124(82(20)217)156(260)183-81(19)131(235)208-125(83(21)218)159(263)202-108)139(243)192-97(51-73(5)6)140(244)200-106(67-216)148(252)187-92(41-33-47-175-162(171)172)137(241)199-104(65-214)133(237)178-60-113(224)176-61-116(227)203-120(75(9)10)154(258)206-121(76(11)12)153(257)189-90(39-30-31-45-163)135(239)196-103(58-118(230)231)143(247)194-100(55-110(165)221)142(246)193-98(53-87-37-28-25-29-38-87)144(248)207-123(78(15)16)160(264)212-48-34-42-109(212)151(255)210-126(84(22)219)157(261)198-102(57-112(167)223)145(249)204-119(74(7)8)152(256)179-63-115(226)185-105(66-215)147(251)188-93(43-44-117(228)229)134(238)182-80(18)130(234)190-94(128(168)232)52-86-35-26-24-27-36-86/h24-29,35-38,59,70-85,89-109,119-127,213-220H,30-34,39-58,60-69,163-164H2,1-23H3,(H2,165,221)(H2,166,222)(H2,167,223)(H2,168,232)(H,173,180)(H,176,224)(H,177,233)(H,178,237)(H,179,256)(H,181,242)(H,182,238)(H,183,260)(H,184,225)(H,185,226)(H,186,245)(H,187,252)(H,188,251)(H,189,257)(H,190,234)(H,191,240)(H,192,243)(H,193,246)(H,194,247)(H,195,253)(H,196,239)(H,197,262)(H,198,261)(H,199,241)(H,200,244)(H,201,236)(H,202,263)(H,203,227)(H,204,249)(H,205,254)(H,206,258)(H,207,248)(H,208,235)(H,209,250)(H,210,255)(H,211,259)(H,228,229)(H,230,231)(H4,169,170,174)(H4,171,172,175)/t79-,80-,81-,82+,83+,84+,85+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-,124-,125-,126-,127-/m0/s1

SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)C(C)O

Synonyms

Alternative Name: Calcitonin Gene-Related Peptide (rat)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.